![molecular formula C11H11ClN2OS B12826212 4-(5-Chlorobenzo[d]thiazol-2-yl)morpholine](/img/structure/B12826212.png)
4-(5-Chlorobenzo[d]thiazol-2-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Chlorobenzo[d]thiazol-2-yl)morpholine is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a morpholine ring attached to the benzothiazole moiety, with a chlorine atom at the 5-position of the benzothiazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chlorobenzo[d]thiazol-2-yl)morpholine typically involves the reaction of 2-amino-5-chlorobenzothiazole with morpholine. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, usually around 100°C, for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Chlorobenzo[d]thiazol-2-yl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position of the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used to modify the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted benzothiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-(5-Chlorobenzo[d]thiazol-2-yl)morpholine involves its interaction with specific molecular targets. For example, its inhibitory effect on tyrosinase is due to its ability to bind to the active site of the enzyme, thereby preventing the conversion of tyrosine to melanin . Additionally, the compound’s anti-inflammatory activity is attributed to its inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Benzoyl-phenoxy)-N-(4-phenyl-thiazol-2-yl)-acetamides: These compounds share a similar benzothiazole core structure and have been studied for their biological activities.
N-(6-Chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives: These derivatives also contain the benzothiazole moiety and have shown significant anti-inflammatory and analgesic activities.
Uniqueness
4-(5-Chlorobenzo[d]thiazol-2-yl)morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The combination of the benzothiazole and morpholine moieties enhances its potential as a versatile scaffold for the development of new therapeutic agents .
Propriétés
Formule moléculaire |
C11H11ClN2OS |
|---|---|
Poids moléculaire |
254.74 g/mol |
Nom IUPAC |
4-(5-chloro-1,3-benzothiazol-2-yl)morpholine |
InChI |
InChI=1S/C11H11ClN2OS/c12-8-1-2-10-9(7-8)13-11(16-10)14-3-5-15-6-4-14/h1-2,7H,3-6H2 |
Clé InChI |
RAXDQFVLHCEREW-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC3=C(S2)C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Manganese(2+); 2-methoxy-6-[2-[(3-methoxy-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate; chloride](/img/structure/B12826141.png)
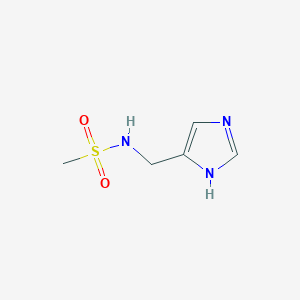
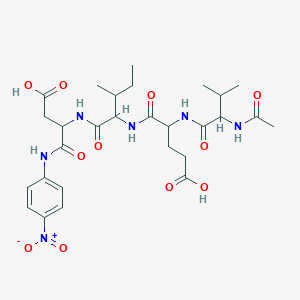
![(3R)-1-[4,4-bis(3-methyl-2-thienyl)but-3-enyl]nipecotic acid hydrochloride](/img/structure/B12826159.png)
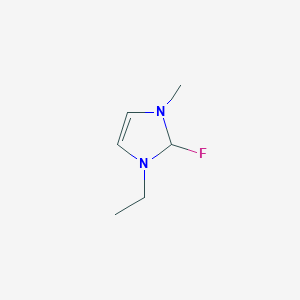

![(2Z)-2-AMino-3-[(E)-[(2-hydroxy-1-naphthalenyl)methylene]amino]-2-butenedinitrile](/img/structure/B12826170.png)
![Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]-](/img/structure/B12826194.png)
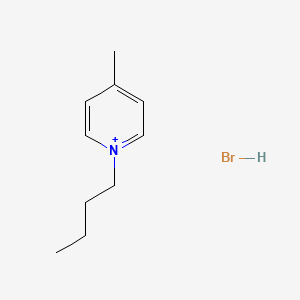
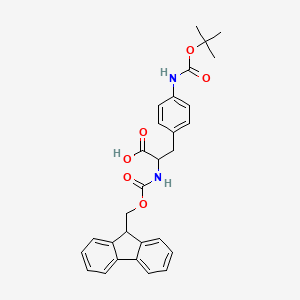

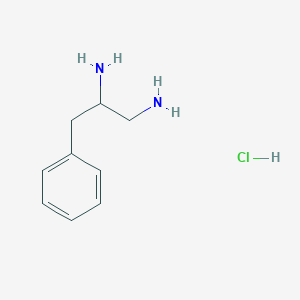
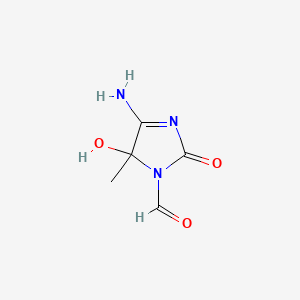
![4-(3'-Bromo-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyrimidine](/img/structure/B12826237.png)
